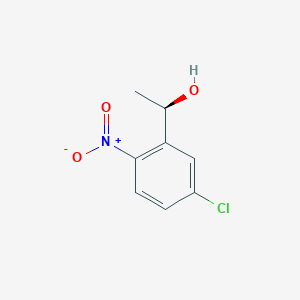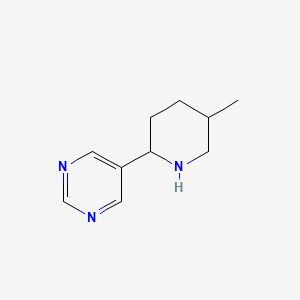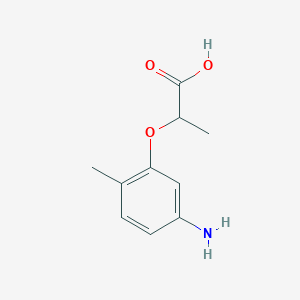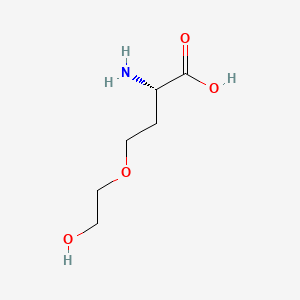
3,3-Diethyl-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2-methylpyrrolidine can be achieved through various methods. One common approach involves the alkylation of pyrrolidine derivatives. For instance, starting with 2-methylpyrrolidine, ethyl groups can be introduced using ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce the desired compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3,3-Diethyl-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound with no substituents.
2-Methylpyrrolidine: A similar compound with a single methyl group.
3,3-Diethylpyrrolidine: A compound with two ethyl groups but no methyl group.
Uniqueness
3,3-Diethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
3,3-diethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-9(5-2)6-7-10-8(9)3/h8,10H,4-7H2,1-3H3 |
Clé InChI |
WDFNKGVLAKLPMV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCNC1C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)





![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)




